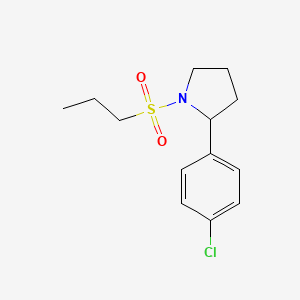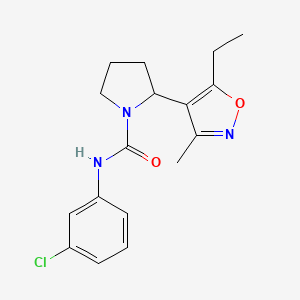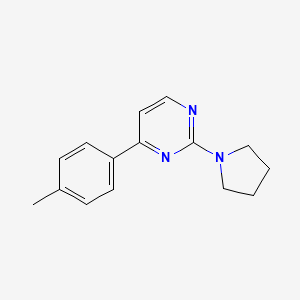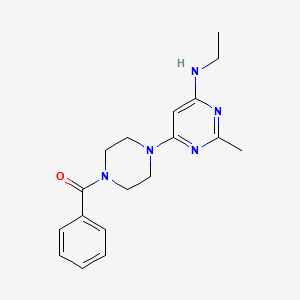
2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine
描述
2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine, also known as CPSP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CPSP is a member of the pyrrolidine class of compounds, which are known for their diverse biological activities.
作用机制
The exact mechanism of action of 2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine is not fully understood, but it is believed to act through modulation of ion channels and receptors in the nervous system. 2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine has been shown to interact with voltage-gated sodium channels, leading to a decrease in neuronal excitability and a reduction in pain and inflammation. It has also been shown to interact with GABA receptors, leading to an increase in inhibitory neurotransmission and a reduction in seizures.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine has been shown to have a range of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, decrease seizure activity, and improve cognitive function. 2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine has also been shown to have antioxidant and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine has several advantages for use in lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. 2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine is also highly stable and can be stored for long periods without significant degradation. However, 2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine has some limitations for lab experiments, including its low solubility in water and limited bioavailability.
未来方向
There are several future directions for research on 2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine. One area of interest is the development of 2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine-based drugs for the treatment of inflammatory and neurological disorders. Another area of interest is the investigation of the potential of 2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine as a scaffold for the development of new drugs. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine and its effects on the body.
Conclusion
In conclusion, 2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine is a unique chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various diseases and conditions. 2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine has several advantages for use in lab experiments, including its availability and stability, but also has some limitations. There are several future directions for research on 2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine, including the development of 2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine-based drugs and investigation of its potential as a scaffold for drug development.
科学研究应用
2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various diseases and conditions. 2-(4-chlorophenyl)-1-(propylsulfonyl)pyrrolidine has also been investigated for its potential as a novel scaffold for the development of new drugs.
属性
IUPAC Name |
2-(4-chlorophenyl)-1-propylsulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2S/c1-2-10-18(16,17)15-9-3-4-13(15)11-5-7-12(14)8-6-11/h5-8,13H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVXJIGEIIWGLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC1C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(4-ethyl-1-piperazinyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4461360.png)
![N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B4461367.png)
![4-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B4461379.png)


![3-(4-fluorophenyl)-8-(2-furyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4461402.png)
![6-(2-chlorophenyl)-3-[(4-phenyl-1-piperazinyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4461406.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4461408.png)
![N-phenyl-N'-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}urea](/img/structure/B4461409.png)
![4-methyl-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B4461413.png)

![N,N-diethyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4461421.png)
![4-chloro-N-[5-(2-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B4461429.png)
